molecular formula C14H14ClOP B8815547 Dibenzylphosphinic chloride

Dibenzylphosphinic chloride

Cat. No. B8815547
M. Wt: 264.68 g/mol
InChI Key: SMVXYBYTGKEHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzylphosphinic chloride is a useful research compound. Its molecular formula is C14H14ClOP and its molecular weight is 264.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibenzylphosphinic chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzylphosphinic chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Dibenzylphosphinic chloride

Molecular Formula

C14H14ClOP

Molecular Weight

264.68 g/mol

IUPAC Name

[benzyl(chloro)phosphoryl]methylbenzene

InChI

InChI=1S/C14H14ClOP/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

SMVXYBYTGKEHCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dibenzylphosphoryl-L-methionyl-L-prolyl-L-proline methylester L-methionyl-L-prolyl-L-proline methylester hydrochloride (2.0 g, 5.1 m mole) was dissolved in methylene chloride (20 ml), and triethyl amine (1.54 g, 15.2 m mole) was added thereto. The solution was cooled at -30° C., and to the cooled solution, a carbon tetrachloride solution (10 ml) of dibenzylphosphorylchloride produced from dibenzylhydrogen phosphite (1.41 g, 5.1 m mole) was added dropwise, and the mixture was further stirred overnight at room temperature. To the reaction solution, methylene chloride (100 ml) was added, and the mixture was washed with 1N hydrochloric acid, water, 5% sodium bicarbonate and water in this order. The mixture was dried with anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to obtain a candy-like residue (3.23 g). The residue was purified by column chromatography (silica gel, developing solvent; ethyl acetate:methanol=20:1) to obtain dibenzylphosphoryl-L-methionyl-L-prolyl-L-proline methylester (1.87 g, yield: 59.6%). A single spot with Rf =0.1 was obtained by thin layer chromatography (developing solvent, ethyl acetate:methanol32 20:1, Colour forming method, spraying of 25% hydrobromic acid and 0.1 ninhydrin, and heating).
Name
Dibenzylphosphoryl-L-methionyl-L-prolyl-L-proline methylester L-methionyl-L-prolyl-L-proline methylester hydrochloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two

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